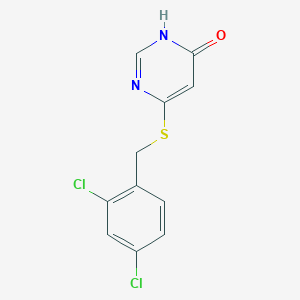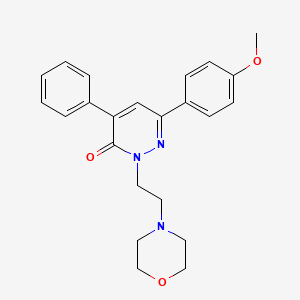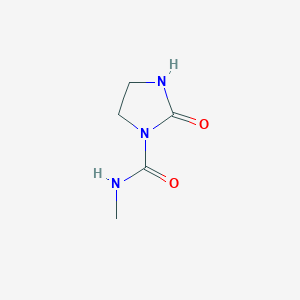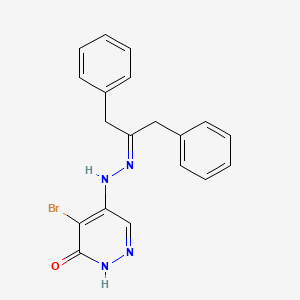
4-Bromo-5-(2-(1,3-diphenylpropan-2-ylidene)hydrazinyl)pyridazin-3(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-5-(2-(1,3-diphenylpropan-2-ylidene)hydrazinyl)pyridazin-3(2H)-one is a synthetic organic compound that belongs to the class of pyridazinone derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-5-(2-(1,3-diphenylpropan-2-ylidene)hydrazinyl)pyridazin-3(2H)-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-bromo-3-hydrazinylpyridazine and 1,3-diphenylpropan-2-one.
Condensation Reaction: The hydrazinyl group of 4-bromo-3-hydrazinylpyridazine reacts with the carbonyl group of 1,3-diphenylpropan-2-one under acidic or basic conditions to form the hydrazone intermediate.
Cyclization: The hydrazone intermediate undergoes cyclization to form the final pyridazinone structure.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to achieve high yields and purity. Scale-up processes would also consider factors like cost-effectiveness and environmental impact.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-5-(2-(1,3-diphenylpropan-2-ylidene)hydrazinyl)pyridazin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biological studies.
Medicine: Investigation of its pharmacological properties for potential therapeutic applications.
Industry: Use in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of 4-Bromo-5-(2-(1,3-diphenylpropan-2-ylidene)hydrazinyl)pyridazin-3(2H)-one involves its interaction with specific molecular targets and pathways. These may include:
Molecular Targets: Enzymes, receptors, or other proteins that the compound binds to.
Pathways Involved: Biological pathways that are modulated by the compound, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-3-hydrazinylpyridazine: A precursor in the synthesis of the target compound.
1,3-Diphenylpropan-2-one: Another precursor used in the synthesis.
Uniqueness
4-Bromo-5-(2-(1,3-diphenylpropan-2-ylidene)hydrazinyl)pyridazin-3(2H)-one is unique due to its specific structure, which imparts distinct chemical and biological properties compared to other similar compounds.
Properties
CAS No. |
6954-13-8 |
|---|---|
Molecular Formula |
C19H17BrN4O |
Molecular Weight |
397.3 g/mol |
IUPAC Name |
5-bromo-4-[2-(1,3-diphenylpropan-2-ylidene)hydrazinyl]-1H-pyridazin-6-one |
InChI |
InChI=1S/C19H17BrN4O/c20-18-17(13-21-24-19(18)25)23-22-16(11-14-7-3-1-4-8-14)12-15-9-5-2-6-10-15/h1-10,13H,11-12H2,(H2,23,24,25) |
InChI Key |
HXPIQAFYMWEGGX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC(=NNC2=C(C(=O)NN=C2)Br)CC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


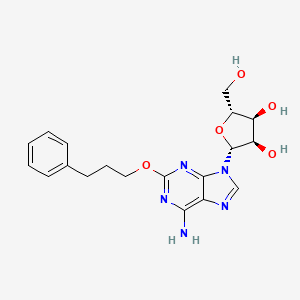


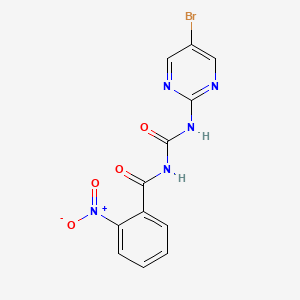


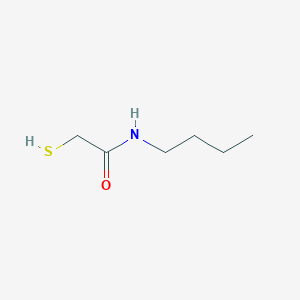
![3-Butylidene-7-methylimidazo[1,2-a]pyrimidine-2,5(1H,3H)-dione](/img/structure/B12920882.png)

